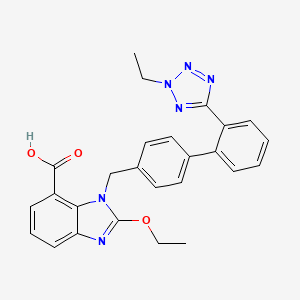

2H-2-Ethyl Candesartan

Vue d'ensemble

Description

2H-2-Ethyl Candesartan is a derivative of candesartan, a well-known angiotensin II receptor antagonist. This compound is primarily used in the treatment of hypertension and heart failure. It functions by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure and improving blood flow.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan involves several steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards. The final product is usually obtained as a white to off-white solid, which is then purified and packaged for pharmaceutical use .

Analyse Des Réactions Chimiques

Hydrolysis to Active Metabolite

The prodrug undergoes enzymatic hydrolysis during gastrointestinal absorption, cleaving the ethyl ester group to form active candesartan. This reaction is catalyzed by intestinal esterases under physiological conditions (pH ~7.4, 37°C) .

Key Reaction:

Parameters:

Oxidative Degradation Under Hypochlorite Treatment

Hypochlorite (NaClO)-induced degradation produces 12 identified byproducts (DP1–DP12), characterized via LC-MS and NMR .

Table 1: Major Degradation Byproducts and Pathways

| Byproduct | Structural Modification | Formation Pathway | Yield (%) |

|---|---|---|---|

| DP1 | Chlorination at N19 | Chlorine substitution on imidazole | 2.40 |

| DP2 | Loss of benzimidazole ring | Oxidative cleavage | 1.85 |

| DP3 | Carboxyl group formation at C10 | Oxidation of ethyl chain | 1.20 |

| DP4 | Chlorine substitution at C10 | Electrophilic aromatic substitution | 0.92 |

| DP5 | Urethane derivative formation | Reaction with hypochlorite | 0.75 |

Conditions:

-

Molar Ratio (CAN:NaClO): 1:1–1:2

-

Mineralization Rate: ~35% after 2 hours, increasing with higher oxidant ratios .

Environmental Stability and Reactivity

Predicted Environmental Concentration (PEC)/Predicted No Effect Concentration (PNEC) ratio of 1.9 × 10 indicates low ecological risk under standard conditions . Degradation accelerates in chlorinated water systems, forming stable halogenated derivatives.

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (t) | Oxidative Byproducts |

|---|---|---|

| Candesartan | 30–60 minutes | 12+ (chlorinated DPs) |

| Losartan | 45–90 minutes | 8–10 (non-halogenated) |

| Valsartan | 60–120 minutes | 6–8 (oxidized) |

Candesartan cilexetil exhibits faster activation kinetics but greater susceptibility to hypochlorite-mediated degradation compared to other angiotensin II receptor blockers .

Applications De Recherche Scientifique

Target and Mode of Action

The primary target of 2H-2-Ethyl Candesartan is the AT1 receptor. By binding to this receptor, it inhibits the vasoconstrictive effects of angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance through the renin-angiotensin-aldosterone system (RAAS) . The conversion to candesartan allows for effective modulation of cardiovascular function.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly hydrolyzed to candesartan after oral administration.

- Distribution : High bioavailability and significant volume of distribution.

- Metabolism : Long half-life allowing for once-daily dosing.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Peak Plasma Concentration | 3-4 hours post-dose |

| Half-life | 5-9 hours |

| Volume of Distribution | 0.1 - 0.2 L/kg |

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry

- Analytical Chemistry : Used as a reference standard for developing new analytical methods.

Biology

- Cellular Pathways : Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine

- Therapeutic Research : Extensively researched for treating hypertension, heart failure, and diabetic nephropathy.

Industry

- Pharmaceutical Production : Employed in the pharmaceutical industry for creating antihypertensive medications.

Clinical Efficacy and Case Studies

Clinical studies have established the efficacy of this compound in managing hypertension. For instance, a meta-analysis demonstrated that doses ranging from 4 mg to 16 mg significantly reduced sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .

Case Study Insights

- Hypertension Management : Patients treated with this compound showed significant improvements in blood pressure control over extended periods.

- Heart Failure Treatment : The compound has been effective in reducing hospitalizations related to heart failure exacerbations.

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment, particularly in susceptible individuals .

Mécanisme D'action

2H-2-Ethyl Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1) in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparaison Avec Des Composés Similaires

Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

Valsartan: Similar to candesartan, it is used to treat hypertension and heart failure.

Irbesartan: Used to treat hypertension and diabetic nephropathy.

Uniqueness: 2H-2-Ethyl Candesartan is unique in its high binding affinity and prolonged activity at the angiotensin II type 1 receptor, which allows for effective blood pressure control with once-daily dosing. Additionally, it has a favorable safety profile with fewer side effects compared to other angiotensin II receptor antagonists .

Activité Biologique

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, classified as an angiotensin II receptor antagonist. This compound is primarily utilized in the management of hypertension and certain heart failure conditions. Upon administration, it is converted into its active form, candesartan, through hydrolysis during gastrointestinal absorption. The primary mechanism involves blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and decreased blood pressure.

- Target : The angiotensin II type 1 receptor (AT1).

- Action : Inhibition of angiotensin II effects, leading to reduced vasoconstriction and lower blood pressure.

- Biochemical Pathways : Primarily affects the renin-angiotensin-aldosterone system (RAAS).

Pharmacokinetics

- Absorption : Rapid conversion to candesartan upon gastrointestinal absorption.

- Half-life : Approximately 5 to 9 hours for candesartan.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. Its effectiveness has been demonstrated in various clinical studies:

- A study involving patients with essential hypertension showed that administration of candesartan led to a significant reduction in systolic and diastolic blood pressure compared to placebo groups.

Combination Therapy

The compound has also been evaluated in combination therapies. For instance, studies have shown that combining candesartan with hydrochlorothiazide results in enhanced antihypertensive efficacy and improved cardiovascular outcomes. This combination was associated with a significantly lower rate of cardiovascular events compared to monotherapy .

Case Studies

-

Case Study on Hypertension Management :

- Objective : Evaluate the effectiveness of candesartan in patients with resistant hypertension.

- Results : Patients receiving a combination of candesartan and a diuretic exhibited improved blood pressure control compared to those on diuretics alone.

- Study on Cardiovascular Outcomes :

Interaction with RAAS

This compound Cilexetil competes with angiotensin II for binding to the AT1 receptor, effectively inhibiting its action. This antagonism leads to:

- Decreased secretion of aldosterone.

- Reduced renal sodium reabsorption.

- Increased renal blood flow.

Cellular Effects

The compound's cellular effects include:

- Vasodilation due to smooth muscle relaxation.

- Decreased sympathetic nervous system activity.

Table of Key Research Findings

Propriétés

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737917 | |

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-02-2 | |

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.